molecular formula C8H12N2O3S B14820824 N-(5-Hydroxy-2-(methylamino)phenyl)methanesulfonamide

N-(5-Hydroxy-2-(methylamino)phenyl)methanesulfonamide

Cat. No.: B14820824
M. Wt: 216.26 g/mol
InChI Key: FWRWSMVRZZUHCS-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-2-(methylamino)phenyl)methanesulfonamide is a chemical compound known for its unique structure and properties. It is a sulfonamide derivative with potential applications in various fields, including medicinal chemistry and pharmacology. The compound is characterized by the presence of a hydroxy group, a methylamino group, and a methanesulfonamide group attached to a phenyl ring.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

N-[5-hydroxy-2-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-9-7-4-3-6(11)5-8(7)10-14(2,12)13/h3-5,9-11H,1-2H3

InChI Key

FWRWSMVRZZUHCS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)O)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxy-2-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 5-hydroxy-2-nitrobenzaldehyde with methylamine, followed by reduction and sulfonation steps. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst. The sulfonation step involves the use of methanesulfonyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxy-2-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Hydroxy-2-(methylamino)phenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with adrenergic receptors. It acts as an agonist at alpha-1 adrenergic receptors, leading to the release of intracellular calcium and subsequent physiological responses. The molecular targets include the alpha-1 adrenergic receptors, and the pathways involved are related to calcium signaling and vasoconstriction .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-5-(2-(methylamino)ethyl)phenyl)methanesulfonamide
  • N-(2-Hydroxy-5-(2-(methylamino)ethyl)phenyl)methanesulfonamide
  • N-(2-Hydroxy-5-(2-(methylamino)ethyl)phenyl)methanesulfonamide

Uniqueness

N-(5-Hydroxy-2-(methylamino)phenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to act as a selective alpha-1 adrenergic receptor agonist sets it apart from other similar compounds, making it valuable in both research and potential therapeutic applications .

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